Home > Products > Screening Compounds P37889 > 3-Amino-5-cyclopropylmethoxy-benzoic acid
3-Amino-5-cyclopropylmethoxy-benzoic acid -

3-Amino-5-cyclopropylmethoxy-benzoic acid

Catalog Number: EVT-8097277
CAS Number:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-5-cyclopropylmethoxy-benzoic acid is an organic compound that features a unique molecular structure comprising an amino group, a cyclopropylmethoxy group, and a benzoic acid moiety. This structure contributes to its potential applications in medicinal chemistry and material sciences. The compound is recognized for its distinctive properties, which may facilitate interactions with biological targets, making it a subject of interest in drug development and research.

Source

The compound can be synthesized from commercially available precursors through various chemical reactions and methodologies. Its synthesis typically involves multi-step processes that optimize yield and purity.

Classification

3-Amino-5-cyclopropylmethoxy-benzoic acid is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. It also falls under the category of amines because of the amino group attached to the aromatic ring.

Synthesis Analysis

Methods

The synthesis of 3-Amino-5-cyclopropylmethoxy-benzoic acid generally involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available aromatic compounds.
  2. Multi-Step Synthesis: The process typically includes steps such as nitration, reduction, and etherification.
  3. Reaction Conditions: Optimized conditions such as temperature, pressure, and catalysts are crucial for maximizing yield.

Technical Details

One common synthetic route involves:

  • Nitration: Introduction of a nitro group to an aromatic precursor.
  • Reduction: Converting the nitro group to an amino group using reducing agents like hydrogen gas or lithium aluminum hydride.
  • Etherification: Formation of the cyclopropylmethoxy group through reactions with appropriate alkylating agents under controlled conditions.
Molecular Structure Analysis

Structure

The molecular structure of 3-Amino-5-cyclopropylmethoxy-benzoic acid can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Data

  • Molecular Weight: Approximately 219.24 g/mol
  • Melting Point: Typically ranges between 150°C to 155°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

3-Amino-5-cyclopropylmethoxy-benzoic acid can undergo various chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitro derivatives.
  2. Reduction: Conversely, nitro groups can be reduced back to amino groups under appropriate conditions.
  3. Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
    • For substitution: Catalysts like aluminum chloride or iron(III) chloride are often employed.
Mechanism of Action

The mechanism by which 3-Amino-5-cyclopropylmethoxy-benzoic acid exerts its biological effects primarily involves interactions with specific molecular targets:

  1. Enzyme Interaction: The compound may inhibit or modulate enzyme activity through binding interactions facilitated by its amino group.
  2. Receptor Binding: It could potentially bind to receptors, influencing signal transduction pathways and cellular responses.
  3. Biological Activity Modulation: The cyclopropylmethoxy group may enhance lipophilicity, improving membrane permeability and biological activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant Data or Analyses

The compound's stability and reactivity have been characterized in various studies, indicating its potential utility in both laboratory settings and industrial applications.

Applications

Scientific Uses

  1. Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively.
  2. Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules in research settings.
  3. Material Science: Its unique properties may allow for applications in developing specialty chemicals, coatings, and adhesives.
Introduction to Mycobacterial Polyketide Synthase 13 (Pks13) as a Therapeutic Target

Role of Pks13 in Mycobacterium tuberculosis Survival and Mycolic Acid Biosynthesis

Polyketide Synthase 13 (Pks13) is a multi-domain enzyme essential for the viability and virulence of Mycobacterium tuberculosis (Mtb). It catalyzes the final condensation step in mycolic acid biosynthesis, generating α-alkyl β-ketoesters that serve as direct precursors for these critical cell wall components [1] [7]. Mycolic acids are 60–90 carbon α-alkyl, β-hydroxy fatty acids that form the impermeable "mycomembrane," a lipid barrier conferring resistance to host immune responses and antibiotics [1] [4]. The Pks13 reaction involves two substrates:

  • Meromycolyl-ACP (C48–C62 fatty acid) activated by FadD32 and loaded onto the N-terminal acyl carrier protein (ACP1)
  • α-Carboxyacyl-CoA (C24–C26) generated by carboxylase AccD4, transferred to the acyltransferase (AT) domain, and shuttled to ACP2 [1] [7]

The ketosynthase (KS) domain then catalyzes a decarboxylative Claisen condensation between these substrates, forming an α-alkyl β-ketoacyl thioester attached to ACP2. Cryo-EM structures reveal Pks13 functions as a dimer with a symmetric KS-AT core (1.8 Å resolution), while ACP domains exhibit conformational flexibility to shuttle substrates between active sites [1]. Genetic knockout studies confirm Pks13 is indispensable for mycobacterial survival, making it a high-priority target for novel antitubercular agents [4] [8].

Table 1: Functional Domains of Pks13

DomainFunctionKey Residues/Features
ACP1Binds meromycolyl chain via phosphopantetheinyl groupS38 (Ppant attachment site)
Ketosynthase (KS)Catalyzes Claisen condensationC267 (active site nucleophile)
Acyltransferase (AT)Loads α-carboxyacyl-CoA onto ACP2S798 (serine ester intermediate)
ACP2Shuttles α-carboxyacyl chain to KS domainPpant prosthetic group
Thioesterase (TE)Transfers product to trehalose, forming trehalose monomycolate (TMM)Ser1533 (acyl acceptor), Tyr1663 (catalytic triad)

Historical Development of Pks13 Inhibitors: From Benzofuran Derivatives to Oxadiazole-Based Scaffolds

Early Pks13 inhibitors emerged from phenotypic screens, with benzofuran-based compounds (e.g., TAM16) showing nanomolar activity against Mtb. TAM16 inhibited the thioesterase (TE) domain, disrupting the transfer of condensed α-alkyl β-ketoesters onto trehalose—a hinge step in mycolate assembly [2] [7]. Co-crystal structures revealed TAM16 occupies the TE active site, forming hydrogen bonds with catalytic residues (e.g., Tyr1663) and hydrophobic contacts with F1670 [8]. Despite promising in vivo efficacy in murine TB models, benzofurans exhibited hERG channel inhibition (IC50 < 1 μM), posing cardiotoxicity risks that halted clinical progression [2] [3].

This limitation spurred searches for novel scaffolds:

  • Oxadiazoles: High-throughput screening identified 1,2,4-oxadiazoles (e.g., CID 92,074,896) binding the TE domain with distinct interactions versus benzofurans. Structure-guided optimization yielded analogs with MIC90 <1 μM against Mtb and improved safety profiles [2] [6] [10].
  • Coumestans: Rigid tetracyclic lactones (e.g., compound 65) enhanced π-π stacking with F1670, achieving MIC = 0.0313–0.0625 μg/mL and 64–128× selectivity over mammalian cells [8].
  • 3,5-Disubstituted Oxadiazoles: Derivatives like 3a (MIC = 8 μg/mL vs. H37Rv) were computationally predicted to bind Pks13-TE via pharmacophore modeling [5] [6].

Table 2: Evolution of Pks13 Inhibitor Scaffolds

Chemical ClassRepresentative CompoundAnti-TB Activity (MIC or IC₉₀)Binding Mode to TE DomainLimitations
BenzofuransTAM160.03–0.06 μg/mLH-bond with Tyr1663; π-π with F1670hERG inhibition (cardiotoxicity)
OxadiazolesCID 92,074,896<1 μMDistinct from benzofurans; AARR pharmacophoreModerate metabolic stability
CoumestansCompound 650.0313–0.0625 μg/mLEnhanced π-π stacking with F1670Synthetic complexity
Benzoic Acid Derivatives3-Amino-5-cyclopropylmethoxy-benzoic acidUnder investigationPredicted H-bond with Ser1533/Tyr1663In vitro validation pending

Rationale for Targeting the Thioesterase Domain of Pks13 in Antitubercular Drug Design

The thioesterase (TE) domain of Pks13 is a uniquely druggable target due to its dual functionality and structural conservation. Unlike canonical TEs that hydrolyze polyketide chains, Pks13-TE acts as an acyltransferase, transferring the condensed β-ketoester onto trehalose to form trehalose monomycolate (TMM)—the direct precursor of cell wall mycolates [7]. This reaction proceeds via a two-step mechanism:

  • Transesterification: Nucleophilic attack by Ser1533 on the ACP2-bound thioester, forming an acyl-enzyme intermediate.
  • Acyl Transfer: The acyl group is transferred to trehalose’s C5 hydroxyl, releasing TMM [7] [10].

Structural studies identify a trehalose-binding pocket adjacent to the catalytic triad (Ser1533, Asp1644, His1720), with Tyr1663 playing a key role in substrate orientation [7] [10]. Inhibitors disrupting this pocket block mycolate assembly without cross-reacting with mammalian fatty acid synthases. Molecular dynamics simulations confirm that high-affinity binders (e.g., oxadiazoles) stabilize the TE domain’s closed conformation, reducing conformational flexibility (RMSD < 3 Å) and increasing binding free energy (ΔG < −75 kcal/mol) [6] [10].

3-Amino-5-cyclopropylmethoxy-benzoic acid derivatives exemplify structure-based designs targeting this mechanism. The benzoic acid moiety may mimic the tetrahedral intermediate of the acyl-transfer reaction, while the cyclopropylmethoxy group enhances membrane permeability—critical for targeting intramacrophagic Mtb. Docking studies predict:

  • The carboxylic acid forms salt bridges with Arg1647.
  • The amino group hydrogen-bonds to Tyr1663.
  • The cyclopropylmethoxy side chain occupies a hydrophobic subpocket near Phe1670 [6] [10].

This pharmacophore aligns with the "AARR" model (Two Aromatic Rings + Two H-bond Acceptors) validated for Pks13-TE inhibitors [6], positioning benzoic acid derivatives as promising candidates for overcoming limitations of earlier scaffolds.

Properties

Product Name

3-Amino-5-cyclopropylmethoxy-benzoic acid

IUPAC Name

3-amino-5-(cyclopropylmethoxy)benzoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,14)

InChI Key

VBALOBUFEKYXOK-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC(=CC(=C2)N)C(=O)O

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.